N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a trifluoromethoxyphenyl group, a pyrrolidinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the pyrrolidinyl group: This step often involves the use of pyrrolidine derivatives, which can be coupled with the oxadiazole intermediate using standard amide bond-forming reactions.
Incorporation of the trifluoromethoxyphenyl group: This can be introduced via nucleophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including their metabolism and interaction with biomolecules.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and trifluoromethoxy groups can enhance binding affinity and selectivity through various interactions, including hydrogen bonding and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- N-(4-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)acetamide
- N-(4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
Uniqueness
N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of the oxadiazole ring and the trifluoromethoxy group, in particular, distinguishes it from other similar compounds and may contribute to its unique reactivity and applications.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-22-13-6-3-5-12(9-13)11-18-15(21)10-16-19-20-17(23-16)14-7-4-8-24-14/h3-9H,2,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVVVBRVGDULMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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